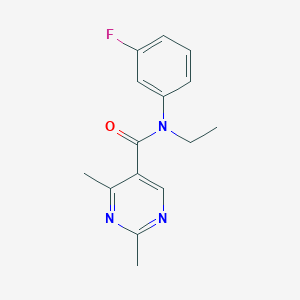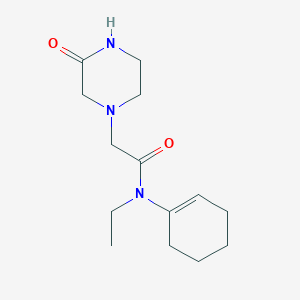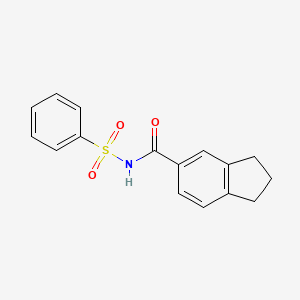![molecular formula C19H14N4O3 B7635670 N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide, also known as IOX1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IOX1 has been extensively studied for its ability to inhibit the activity of histone demethylases, specifically the Jumonji C domain-containing histone demethylases (JMJDs). The inhibition of JMJDs by IOX1 has been shown to have significant implications in various biological processes, including cancer, inflammation, and epigenetic regulation.
作用机制
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide inhibits the activity of JMJDs by binding to the active site of the enzyme. JMJDs are involved in the demethylation of histones, which can lead to changes in gene expression. By inhibiting the activity of JMJDs, N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide can modulate gene expression and have significant implications in various biological processes.
Biochemical and Physiological Effects:
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of JMJDs, which can lead to changes in gene expression. Additionally, N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has been shown to have anti-cancer properties by inhibiting the activity of JMJDs involved in cancer progression. N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has also been shown to have anti-inflammatory properties by inhibiting the activity of JMJD3, which is involved in the regulation of inflammatory genes.
实验室实验的优点和局限性
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and administer. Additionally, N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has been extensively studied and has a well-established mechanism of action, making it a reliable tool for research. However, N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide also has some limitations. It can be difficult to obtain in large quantities, and its stability can be affected by exposure to light and air.
未来方向
There are several future directions for research involving N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide. One potential area of research is the development of more potent and selective JMJD inhibitors. Additionally, N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide could be further studied for its potential applications in epigenetic regulation. Further research could also explore the potential of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide as a therapeutic agent for various diseases, including cancer and inflammation.
合成方法
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-imidazol-1-ylpyridine with 4-bromoacetophenone to form an intermediate compound, which is then reacted with 3-amino-4-hydroxycoumarin to yield N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide. The final product is obtained after purification using column chromatography.
科学研究应用
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of JMJDs, which are involved in the regulation of various genes associated with cancer progression. N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has also been shown to have anti-inflammatory properties by inhibiting the activity of JMJD3, which is involved in the regulation of inflammatory genes. Additionally, N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has been shown to have potential applications in epigenetic regulation, as it can modulate the activity of histone demethylases.
属性
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-18(15-10-14-3-1-2-4-16(14)26-19(15)25)22-11-13-5-6-21-17(9-13)23-8-7-20-12-23/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJPHIGSGFSVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC(=NC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)

![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)


![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)

![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)

![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7635661.png)
![6-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7635665.png)